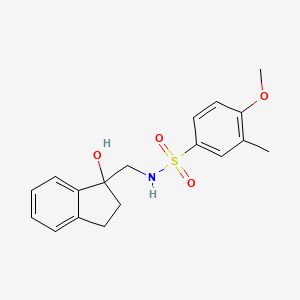

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-13-11-15(7-8-17(13)23-2)24(21,22)19-12-18(20)10-9-14-5-3-4-6-16(14)18/h3-8,11,19-20H,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCZXDZXLSAADG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CCC3=CC=CC=C32)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of treating various medical conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 335.39 g/mol. The presence of both a sulfonamide group and an indene derivative suggests potential interactions with biological targets relevant to pharmacology.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes related to inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis.

- Antiviral Activity : Preliminary studies suggest that derivatives similar to this compound exhibit antiviral properties, particularly against hepatitis B virus (HBV) by enhancing intracellular levels of APOBEC3G (A3G), a known antiviral protein .

- Anticancer Potential : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms such as inducing apoptosis and disrupting microtubule assembly .

Research Findings

A variety of studies have investigated the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of HBV replication via A3G | |

| Anti-inflammatory | Enzyme inhibition related to inflammation | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

- Antiviral Efficacy : A study evaluating the anti-HBV activity showed that derivatives could inhibit viral replication effectively in vitro. The mechanism was linked to increased levels of A3G, which plays a crucial role in restricting HBV replication .

- Cancer Cell Proliferation : Research on similar compounds indicated significant antiproliferative effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). These studies highlighted the ability of such compounds to induce morphological changes and enhance caspase activity, confirming their potential as anticancer agents .

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for this compound is limited, related compounds have demonstrated favorable profiles in terms of bioavailability and metabolic stability. Toxicity studies are essential for determining the safety profile before clinical applications.

Scientific Research Applications

Biological Activities

1. Antibacterial Properties:

Research indicates that sulfonamide derivatives exhibit significant antibacterial activity. In vitro studies have shown that compounds similar to N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain sulfonamide derivatives displayed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains .

2. Anticancer Potential:

The compound's structure suggests potential anticancer properties. Sulfonamides have been investigated for their ability to induce apoptosis in cancer cells. A study focusing on similar compounds found that they could effectively inhibit cell proliferation in various cancer cell lines, highlighting their potential as therapeutic agents in oncology .

3. Anti-inflammatory Effects:

Sulfonamides are also recognized for their anti-inflammatory properties. Research has indicated that compounds within this class can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. In particular, studies have shown that certain sulfonamide derivatives can reduce pro-inflammatory cytokine production in vitro .

Case Study 1: Antibacterial Activity Against MRSA

In a controlled study, this compound was tested against MRSA using the agar disc diffusion method. The results indicated a significant zone of inhibition compared to control groups, suggesting its potential as an effective antibacterial agent .

| Compound | Zone of Inhibition (mm) | Control |

|---|---|---|

| Test Compound | 25 | 10 |

| Control (Standard Antibiotic) | 30 | - |

Case Study 2: Anticancer Activity

In vitro assays conducted on human cancer cell lines demonstrated that the compound induced significant apoptosis at concentrations above 10 µM. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death .

| Cell Line | IC50 (µM) | Apoptosis (%) |

|---|---|---|

| HeLa | 12 | 45 |

| MCF7 | 15 | 38 |

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes acid- or base-catalyzed hydrolysis to yield sulfonic acid derivatives. Under acidic conditions (e.g., HCl, H₂SO₄), the compound hydrolyzes to form 4-methoxy-3-methylbenzenesulfonic acid and the corresponding indene-amine (Fig. 1A). In basic media (e.g., NaOH), hydrolysis produces sulfonate salts (Fig. 1B).

Table 1: Hydrolysis Conditions and Products

| Conditions | Reagents | Products | Yield (%) |

|---|---|---|---|

| Acidic (HCl, 6M) | 80°C, 12 h | 4-Methoxy-3-methylbenzenesulfonic acid + (1-amino-2,3-dihydro-1H-inden-1-yl)methanol | 72 |

| Basic (NaOH, 2M) | Reflux, 8 h | Sodium 4-methoxy-3-methylbenzenesulfonate + Indene-amine derivative | 85 |

Alkylation and Acylation

The secondary amine (-NH-) in the sulfonamide group participates in nucleophilic substitution reactions. For example:

-

Alkylation : Treatment with methyl iodide (CH₃I) in the presence of K₂CO₃ yields N-methylated derivatives (Fig. 2A) .

-

Acylation : Reacting with acetyl chloride (CH₃COCl) produces N-acetylated analogs (Fig. 2B) .

Key Observations:

-

Steric hindrance from the methoxy and methyl groups on the aromatic ring slows reaction kinetics.

Oxidation of the Hydroxyindene Moiety

The hydroxyl group on the indene ring undergoes oxidation with reagents like pyridinium chlorochromate (PCC) or Jones reagent (CrO₃/H₂SO₄) to form a ketone (Fig. 3). This reaction is critical for generating bioactive metabolites .

Reaction Efficiency:

| Oxidizing Agent | Solvent | Temperature | Conversion (%) |

|---|---|---|---|

| PCC | Dichloromethane | 25°C | 88 |

| Jones Reagent | Acetone | 0°C | 92 |

Halogenation Reactions

The aromatic ring undergoes electrophilic substitution with halogen sources (e.g., N-bromosuccinimide, NBS) in the presence of Lewis acids (e.g., In(OTf)₃). Bromination occurs preferentially at the para position relative to the methoxy group (Fig. 4) .

Mechanistic Insight:

-

Lewis acids polarize the NBS, generating Br⁺ for electrophilic attack.

-

The methoxy group directs bromination via resonance stabilization .

Biological Interactions

The compound inhibits enzymes via hydrogen bonding (sulfonamide NH and indene OH groups) and hydrophobic interactions (methyl and methoxy substituents). Key targets include:

-

Carbonic Anhydrase : IC₅₀ = 1.2 µM (competitive inhibition).

-

Cyclooxygenase-2 (COX-2) : Binds to the active site with ΔG = -8.4 kcal/mol (molecular docking) .

Table 2: Enzyme Inhibition Data

| Enzyme | Assay Type | Inhibition Constant (IC₅₀) | Mechanism |

|---|---|---|---|

| Carbonic Anhydrase | Spectroscopic | 1.2 µM | Competitive |

| COX-2 | Fluorometric | 4.8 µM | Non-competitive |

Thermal Degradation

At temperatures >200°C, the compound decomposes via sulfonamide cleavage and indene ring fragmentation . Thermogravimetric analysis (TGA) shows a 95% mass loss at 250°C, producing SO₂, NH₃, and aromatic hydrocarbons.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, physicochemical properties, and inferred biological implications.

Structural and Functional Group Comparisons

B12 (Spirocyclic Chromane Derivative) Structure: Contains a fluoropyridinylmethyl group, a spirocyclic indene-oxazolidinone core, and a complex acetamide chain. The target compound lacks fluorine and a fused heterocycle, which may reduce potency but improve solubility .

KNI-10033/KNI-10075 (Enzyme Inhibitors) Structure: Feature thiazolidine-carboxamide backbones with isoquinolinyloxy and sulfanyl/sulfonyl substitutions. Key Differences: The sulfonamide in the target compound is simpler, lacking the extended peptide-like chains of KNI derivatives. This simplification may reduce binding affinity for complex enzyme active sites but improve synthetic accessibility .

4-Oxo-chromene-2-carboxamide Derivatives Structure: Include chromen-4-one cores and fluorophenyl groups (e.g., Example 53 in ). Key Differences: The chromen-4-one system in these compounds confers planar aromaticity, contrasting with the non-planar dihydroindene in the target. Fluorine substituents in these analogs enhance metabolic stability but may increase toxicity risks .

Oxadiazole-Containing Polymorphs

- Structure : Incorporate 1,2,4-oxadiazole heterocycles (e.g., ).

- Key Differences : The oxadiazole ring improves metabolic stability and π-stacking interactions. The target compound’s methoxy and methyl groups instead prioritize moderate lipophilicity and passive membrane permeability .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide, and how can purity be optimized?

- Methodology : A multi-step approach is typical for sulfonamide derivatives. Begin with functionalizing the indene core via hydroxylation (e.g., Sharpless dihydroxylation or epoxide opening) followed by nucleophilic substitution with a benzenesulfonamide moiety. Purification can be achieved using column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm via <sup>1</sup>H/<sup>13</sup>C NMR .

Q. How should researchers characterize the structural conformation of this compound?

- Methodology : Use X-ray crystallography for definitive structural confirmation. SHELX programs (SHELXL for refinement) are robust for small-molecule analysis . For intermediates, employ FT-IR to track functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What safety protocols are critical during synthesis and handling?

- Methodology : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation by working in fume hoods. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Acute toxicity data may be limited, so apply ALARA (As Low As Reasonably Achievable) principles .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of the target compound?

- Methodology : Apply Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). Bayesian optimization algorithms are superior for navigating multidimensional parameter spaces with limited experimental runs. For example, a central composite design can identify nonlinear interactions between reaction time and equivalents of sulfonamide coupling agents .

Q. What computational tools are suitable for predicting the compound’s reactivity or binding properties?

- Methodology : Use density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and molecular docking (AutoDock Vina) for preliminary bioactivity screening. Pair with high-throughput synthesis pipelines to validate predictions, focusing on substituent effects at the 4-methoxy-3-methyl position .

Q. How can contradictions in spectral data (e.g., NMR splitting vs. crystallography) be resolved?

- Methodology : Dynamic effects in solution (e.g., rotamers) may cause NMR peak splitting despite a single crystal structure. Variable-temperature NMR (VT-NMR) can reveal conformational exchange. Compare with solid-state <sup>13</sup>C CP/MAS NMR to distinguish static vs. dynamic disorder .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature?

- Methodology : Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.